molecular formula C37H51N5O3 B12395285 Plm IV inhibitor-1

Plm IV inhibitor-1

Cat. No.: B12395285
M. Wt: 613.8 g/mol
InChI Key: CSWMOEBFXLXGOK-JHOUSYSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plm IV inhibitor-1 is a potent inhibitor of plasmepsin IV, an aspartic protease enzyme found in the malaria parasite Plasmodium falciparum. This compound has shown significant potential in inhibiting the growth of the malaria parasite by targeting and inhibiting plasmepsin IV, which is crucial for the parasite’s survival and replication .

Preparation Methods

The synthesis of Plm IV inhibitor-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of hydroxyethylamine-based intermediates, which are then modified to introduce selectivity-inducing structural motifs. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Plm IV inhibitor-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyethylamine moiety, potentially altering the compound’s inhibitory activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule, affecting its overall structure and activity.

    Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s selectivity and potency.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific modifications made to the compound’s structure .

Scientific Research Applications

Plm IV inhibitor-1 has several scientific research applications, including:

Mechanism of Action

Plm IV inhibitor-1 exerts its effects by binding to the active site of plasmepsin IV, thereby inhibiting its enzymatic activity. This inhibition prevents the protease from processing hemoglobin, which is essential for the parasite’s survival and replication within red blood cells. The compound’s selectivity for plasmepsin IV over other related proteases, such as cathepsin D, is achieved through structural modifications that enhance binding affinity and specificity .

Comparison with Similar Compounds

Plm IV inhibitor-1 is unique in its high selectivity and potency against plasmepsin IV. Similar compounds include:

    Plm I inhibitor: Targets plasmepsin I with varying degrees of selectivity and potency.

    Plm II inhibitor: Inhibits plasmepsin II, another aspartic protease in Plasmodium falciparum.

    Cathepsin D inhibitor: Inhibits the human aspartic protease cathepsin D, but with less selectivity for plasmepsin IV.

The uniqueness of this compound lies in its ability to selectively inhibit plasmepsin IV while minimizing off-target effects on other proteases, making it a promising candidate for antimalarial drug development .

Properties

Molecular Formula

C37H51N5O3

Molecular Weight

613.8 g/mol

IUPAC Name

1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-(2-pyridin-2-ylpropan-2-ylamino)butan-2-yl]-5-piperidin-1-yl-3-N,3-N-dipropylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C37H51N5O3/c1-5-19-42(20-6-2)36(45)30-24-29(25-31(26-30)41-21-13-8-14-22-41)35(44)40-32(23-28-15-9-7-10-16-28)33(43)27-39-37(3,4)34-17-11-12-18-38-34/h7,9-12,15-18,24-26,32-33,39,43H,5-6,8,13-14,19-23,27H2,1-4H3,(H,40,44)/t32-,33+/m0/s1

InChI Key

CSWMOEBFXLXGOK-JHOUSYSJSA-N

Isomeric SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4

Origin of Product

United States

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